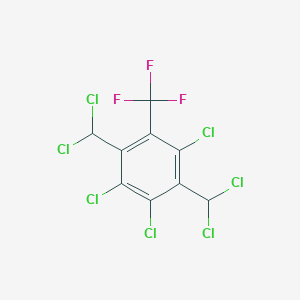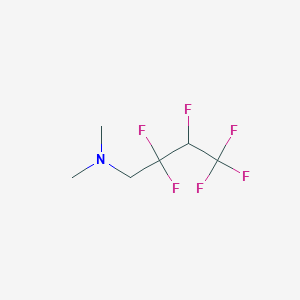
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride (TDM-BT) is a halogenated organic compound that is used in various scientific research applications. TDM-BT is a member of the trichlorobenzotrifluoride family, which is composed of halogenated aromatic compounds that contain three chlorine atoms and one fluorine atom. TDM-BT is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has a variety of scientific research applications, including use as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor in enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell metabolism.
Wirkmechanismus
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is believed to act as a potent inhibitor of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It is thought to inhibit these enzymes by binding to their active sites and preventing their catalytic activity. 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is also known to interact with other cellular components, such as membrane lipids and proteins, which may affect its mechanism of action.
Biochemical and Physiological Effects
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has been studied for its biochemical and physiological effects. Studies have shown that 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride can inhibit the activity of several enzymes involved in the regulation of gene expression, signal transduction, and cell metabolism. It has also been shown to inhibit the growth of certain cancer cell lines and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has several advantages for use in laboratory experiments. It is a relatively stable compound, has a low toxicity profile, and is easy to synthesize in a laboratory. However, 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride also has some limitations. Its use in laboratory experiments is limited by its relatively low solubility in water, its potential to react with other compounds, and its reactivity with certain enzymes.
Zukünftige Richtungen
The potential applications of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride in scientific research are numerous. Further research is needed to explore the biochemical and physiological effects of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, as well as its mechanism of action. Additionally, studies are needed to identify new uses for 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, such as its potential use as an inhibitor of enzymes involved in cancer and inflammation. Furthermore, research is needed to develop new synthetic methods for the production of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride and to identify new compounds that may be used in combination with 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride to enhance its efficacy.
Synthesemethoden
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride can be synthesized in a laboratory by combining trichlorobenzene and dichloromethylbenzotrifluoride in a reaction vessel. The reaction is catalyzed by a Lewis acid such as aluminum chloride and is conducted at a temperature of 80-90°C. The reaction results in the formation of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride, which is then isolated from the reaction mixture and purified by distillation.
Eigenschaften
IUPAC Name |
1,2,4-trichloro-3,6-bis(dichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl7F3/c10-4-2(8(15)16)6(12)5(11)1(7(13)14)3(4)9(17,18)19/h7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZYCNDDCMZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)Cl)C(F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)






![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)



